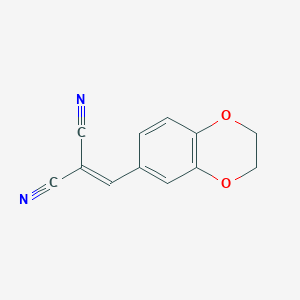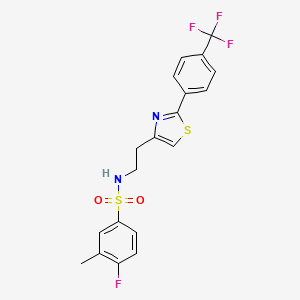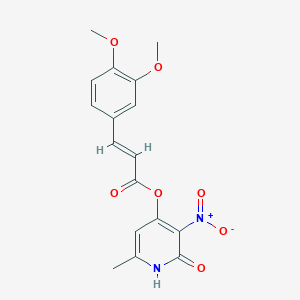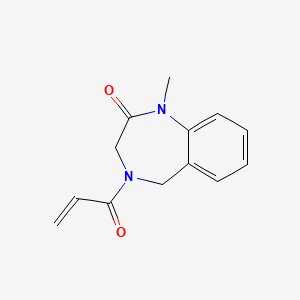
2-(2,3-Dihydro-1,4-benzodioxin-6-ylmethylidene)propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an organic nonlinear optical (NLO) material, 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide (CDA), was synthesized by reflux method . Another study reported the enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the crystal structure of the aforementioned CDA was elucidated by single crystal X-ray diffraction method . Density functional theory (DFT) calculations were used to predict the molecular geometry and comprehend the electronic structure, vibrational spectra, natural bonding orbitals (NBO), frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP) .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the CDA compound showed an optical transparency at the cut-off wavelength of 355 nm as determined by UV–Vis–NIR spectroscopy . Its thermal behavior was studied by TGA/DTA analysis .
Aplicaciones Científicas De Investigación
Optoelectronic Applications
This compound has been synthesized and studied for its nonlinear optical (NLO) properties , which are crucial for optoelectronic applications. The material exhibits significant two-photon absorption , nonlinear refraction , and optical limiting properties, making it a potential candidate for frequency generators, optical limiters, and optical switching devices .
Enantioselective Synthesis
The structural motif of 1,4-benzodioxane, which is part of the compound’s structure, is important in the enantioselective synthesis of biologically active molecules. This process is vital for creating substances with specific chiral properties , which can lead to the development of new pharmaceuticals with improved efficacy and reduced side effects .
Medicinal Chemistry
Derivatives of 2,3-dihydro-1,4-benzodioxane, a core part of the compound, are extensively used in medicinal chemistry. They are found in therapeutic agents that exhibit a range of biological activities, including antihypertensive , antipsychotic , and hepatoprotective effects .
Mecanismo De Acción
The mechanism of action of similar compounds has been studied. For instance, the CDA compound exhibited significant two-photon absorption, nonlinear refraction and optical limiting under the continuous wave (CW) regime . The nonlinear optical parameters were calculated using time-dependent Hartree–Fock (TDHF) method .
Safety and Hazards
Direcciones Futuras
The future directions for the study of these compounds could involve further exploration of their nonlinear optical properties and potential applications in optoelectronics . The overall obtained results suggested that the studied CDA molecule could be a potential NLO material for frequency generator, optical limiters and optical switching applications .
Propiedades
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c13-7-10(8-14)5-9-1-2-11-12(6-9)16-4-3-15-11/h1-2,5-6H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFOWLPMEWSCCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2945477.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2945480.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-((2-fluorobenzyl)thio)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2945483.png)
![1-[3-Chloro-4-(trifluoromethyl)phenyl]-N-methylethanamine](/img/structure/B2945484.png)

![N-(4-fluoro-2-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2945487.png)

![6-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)butanoylamino]hexanoic acid](/img/structure/B2945489.png)
![2-[(4-Methoxybenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2945490.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2945493.png)
![N-[cyano(2-methoxyphenyl)methyl]-5-methoxy-1H-indole-2-carboxamide](/img/structure/B2945497.png)